molecular formula C23H22N4O4S B2373859 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 946252-30-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2373859
CAS No.: 946252-30-8
M. Wt: 450.51
InChI Key: CEAXOTAMDCBACG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

  • A study by Gangjee et al. (2005) synthesized derivatives of pyrrolo[2,3-d]pyrimidine, showing potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase, implicating potential antitumor applications.

Anti-HIV Applications

  • The work by Li et al. (2020) involved synthesizing derivatives that showed significant activity against the HIV-1 strain, indicating potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Antioxidant Properties

  • A study by Salem et al. (2015) explored the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine, which exhibited antioxidant activities.

Pharmacological Applications

  • Research by Ghule et al. (2013) synthesized derivatives of tetrahydropyrimidine with potential anticancer and anti-inflammatory applications.

Anti-Inflammatory and Analgesic Agents

  • In a study by Abu‐Hashem et al. (2020), derivatives of thiazolopyrimidines exhibited significant anti-inflammatory and analgesic activities.

Molecular Docking and Crystal Structures

  • Subasri et al. (2016) investigated the crystal structures of related compounds, providing insights into their molecular configurations (Subasri et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c28-21(24-16-6-7-19-20(10-16)31-14-30-19)13-32-23-25-18-8-9-27(12-17(18)22(29)26-23)11-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAXOTAMDCBACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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